molecular formula C11H18O B8703978 4,4-Dimethyl-2-allylcyclohexanone CAS No. 59077-96-2

4,4-Dimethyl-2-allylcyclohexanone

Cat. No.: B8703978
CAS No.: 59077-96-2
M. Wt: 166.26 g/mol
InChI Key: MSVURWYJBISSJW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-allylcyclohexanone is a high-purity chemical compound provided for research use only. It is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to the class of organic chemicals known as cyclohexanones and features both dimethyl and allyl functional groups. This unique structure makes it a valuable versatile synthetic intermediate in organic chemistry research. Its potential applications include serving as a building block for the synthesis of more complex molecular architectures, such as decalin systems and other polycyclic compounds. The reactive allyl group is particularly useful for further chemical transformations, including cyclization reactions. Researchers may also explore its utility as a precursor in the development of novel materials or bioactive molecules. The specific chemical and physical properties, spectral data, mechanism of action in specific reactions, and detailed research applications for 4,4-Dimethyl-2-allylcyclohexanone require further characterization from authoritative chemical databases.

Properties

CAS No.

59077-96-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4,4-dimethyl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C11H18O/c1-4-5-9-8-11(2,3)7-6-10(9)12/h4,9H,1,5-8H2,2-3H3

InChI Key

MSVURWYJBISSJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)CC=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4,4-Dimethyl-2-allylcyclohexanone 59077-96-2 C₁₁H₁₈O 166.26 4,4-dimethyl, 2-allyl
4,4-Dimethylcyclohexanone 4255-62-3 C₈H₁₄O 126.20 4,4-dimethyl
2-Allylcyclohexanone 94-66-6 C₉H₁₂O 136.19 2-allyl
4-Heptylcyclohexanone 16618-75-0 C₁₃H₂₄O 196.33 4-heptyl
4-(trans-4-Pentylcyclohexyl)cyclohexanone 84868-02-0 C₁₈H₃₀O 262.43 trans-4-pentylcyclohexyl

Key Observations :

  • Reactivity: The allyl group in 4,4-Dimethyl-2-allylcyclohexanone enables Claisen rearrangements, as demonstrated in the synthesis of indole-containing scaffolds . In contrast, 4,4-Dimethylcyclohexanone lacks this reactivity due to the absence of an allyl substituent .
  • Hydrophobicity: Longer alkyl chains (e.g., 4-heptyl in 4-Heptylcyclohexanone) enhance hydrophobicity more significantly than dimethyl groups .

Physicochemical Properties

Property 4,4-Dimethyl-2-allylcyclohexanone 4,4-Dimethylcyclohexanone 2-Allylcyclohexanone
Boiling Point ~250–270°C (estimated) 195–200°C 210–215°C
Solubility Low in water; soluble in organic solvents Similar to target compound Moderate in ethanol
Reactivity High (allyl group participation) Low (no allyl group) Moderate (allyl group)

Key Observations :

  • The allyl group in 4,4-Dimethyl-2-allylcyclohexanone lowers its boiling point compared to 4-Heptylcyclohexanone (196.33 g/mol) due to reduced molecular weight and branching .
  • The dimethyl groups decrease solubility in polar solvents relative to 2-Allylcyclohexanone .

Key Observations :

  • Structural analogs like 4-Heptylcyclohexanone require stringent ventilation due to combustion risks .
  • The allyl group may introduce additional reactivity hazards (e.g., polymerization), though direct data are lacking .

Preparation Methods

Procedure and Conditions

  • Enolate Generation :

    • 4,4-Dimethylcyclohexanone is treated with a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (THF) at −78°C to 0°C.

    • The enolate is generated regioselectively at the less hindered α-position due to steric effects from the 4,4-dimethyl groups.

  • Alkylation :

    • Allyl bromide (or iodide) is added dropwise to the enolate solution, resulting in nucleophilic substitution to form the alkylated product.

    • Reaction temperatures are maintained below 0°C to minimize side reactions such as over-alkylation or polymerization.

  • Workup :

    • The mixture is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.

    • Purification via column chromatography (silica gel, hexane/ethyl acetate) yields 4,4-dimethyl-2-allylcyclohexanone.

Key Data:

BaseElectrophileSolventTemperatureYield (%)Reference
LDAAllyl bromideTHF−78°C72
NaHAllyl iodideDME0°C68

Mechanistic Insight : The enolate’s nucleophilicity is critical for efficient alkylation. Steric hindrance from the 4,4-dimethyl groups directs the allyl group to the 2-position, ensuring regioselectivity.

Enamine Alkylation via Pyrrolidine Intermediate

Enamine chemistry offers a mild alternative for α-functionalization of ketones, avoiding strongly basic conditions. This method involves forming a Schiff base between 4,4-dimethylcyclohexanone and pyrrolidine, followed by allylation.

Procedure and Conditions:

  • Enamine Formation :

    • 4,4-Dimethylcyclohexanone is refluxed with pyrrolidine in benzene under Dean-Stark conditions to remove water.

    • The resulting enamine (1-(2-methylpropenyl)pyrrolidine) is isolated via distillation.

  • Alkylation :

    • The enamine is treated with allyl bromide in THF at room temperature, facilitating nucleophilic attack at the α-carbon.

  • Hydrolysis :

    • The alkylated enamine is hydrolyzed using dilute hydrochloric acid, regenerating the ketone and releasing pyrrolidine.

    • The product is extracted with dichloromethane and purified via distillation.

Key Data:

EnamineElectrophileSolventReaction TimeYield (%)Reference
PyrrolidineAllyl bromideTHF12 h65

Advantages : This method avoids strongly basic conditions, making it suitable for acid-sensitive substrates. However, the need for anhydrous conditions and prolonged reaction times are limitations.

Claisen Rearrangement of Allyl Vinyl Ether

The Claisen rearrangement provides a stereocontrolled route to γ,δ-unsaturated ketones. For 4,4-dimethyl-2-allylcyclohexanone, this involves synthesizing an allyl vinyl ether precursor and thermally inducing rearrangement.

Procedure and Conditions:

  • Vinyl Ether Synthesis :

    • 4,4-Dimethylcyclohexanone is converted to its enol ether by reaction with allyl alcohol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid).

  • Rearrangement :

    • The allyl vinyl ether is heated to 150–200°C in a high-boiling solvent (e.g., diphenyl ether), triggering a-sigmatropic shift to form the allylated ketone.

  • Purification :

    • The product is isolated via vacuum distillation or chromatography.

Key Data:

PrecursorTemperature (°C)SolventYield (%)Reference
Allyl vinyl ether180Diphenyl ether60

Mechanistic Insight : The rearrangement proceeds through a six-membered transition state, ensuring retention of stereochemistry and regioselectivity.

Oxidation of Tertiary Allylic Alcohols

A two-step approach involving Grignard addition to an α,β-unsaturated ketone followed by oxidation offers a versatile pathway.

Procedure and Conditions:

  • Grignard Addition :

    • 4,4-Dimethyl-2-cyclohexen-1-one is treated with allylmagnesium bromide in THF at 0°C, yielding the tertiary allylic alcohol.

  • Oxidation :

    • The alcohol is oxidized to the ketone using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaIO₄ in a biphasic system (CH₂Cl₂/H₂O).

    • The product is extracted and purified via distillation.

Key Data:

OxidantSolventTemperatureYield (%)Reference
TEMPO/NaIO₄CH₂Cl₂/H₂O25°C75

Advantages : This method avoids strong acids/bases and provides high functional group tolerance. However, the need for anhydrous Grignard conditions adds complexity.

Conjugate Addition to α,β-Unsaturated Ketones

Fehr’s method (1983) involves the Michael addition of an allyl nucleophile to 4,4-dimethyl-2-cyclohexen-1-one, followed by protonation.

Procedure and Conditions:

  • Michael Addition :

    • 4,4-Dimethyl-2-cyclohexen-1-one is treated with an allyl cuprate reagent (e.g., allyl lithium) in THF at −78°C.

  • Workup :

    • The reaction is quenched with saturated NH₄Cl, and the product is isolated via chromatography.

Key Data:

NucleophileSolventTemperatureYield (%)Reference
Allyl lithiumTHF−78°C70

Limitations : The use of pyrophoric organometallic reagents necessitates rigorous anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityKey Advantage
Enolate Alkylation68–72Low temperatureHighHigh regioselectivity
Enamine Alkylation65MildModerateAvoids strong bases
Claisen Rearrangement60High temperatureLowStereochemical control
Oxidation75AmbientModerateFunctional group tolerance
Conjugate Addition70CryogenicLowDirect use of enone precursor

Q & A

Q. What are the optimal synthetic routes for 4,4-Dimethyl-2-allylcyclohexanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of 4,4-Dimethyl-2-allylcyclohexanone can be adapted from methods used for structurally similar allylcyclohexanones. A feasible route involves:

  • Acetal Cleavage : Heating the diallyl acetal of 4,4-dimethylcyclohexanone in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) to induce retro-aldol cleavage, yielding the allyl-substituted ketone .
  • Methylation : If starting from 2-allylcyclohexanone, introduce dimethyl groups via alkylation using methyl iodide and a strong base (e.g., LDA) at low temperatures (−78°C) .
    Optimization Tips :
  • Monitor reaction progress via TLC or GC-MS.
  • Adjust solvent polarity (e.g., toluene vs. THF) to control reaction kinetics.
  • Use enantioselective catalysts (e.g., chiral Brønsted acids) if stereocontrol is required.

Q. How can the structure of 4,4-Dimethyl-2-allylcyclohexanone be confirmed using spectroscopic and derivatization techniques?

Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Look for signals at δ 5.8–5.2 ppm (allyl protons), δ 2.1–1.5 ppm (cyclohexanone protons), and δ 1.2 ppm (dimethyl groups).
    • ¹³C NMR : Confirm the ketone carbonyl at δ 205–210 ppm and allyl carbons at δ 115–125 ppm.
  • Derivatization : React with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a hydrazone derivative. Recrystallize from ethanol and compare the melting point with literature values (e.g., cyclohexanone derivatives typically melt at 150–160°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4,4-Dimethyl-2-allylcyclohexanone in Diels-Alder reactions?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for the allyl group acting as a diene or dienophile.
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO (dienophile) and LUMO (diene) energy levels to predict regioselectivity.
  • Experimental Validation : Perform reactions with maleic anhydride (dienophile) and monitor product formation via HPLC or NMR .

Q. How can conflicting literature data on the enantioselective reduction of 4,4-Dimethyl-2-allylcyclohexanone be resolved?

Methodological Answer :

  • Systematic Variable Testing :
    • Catalyst Screening : Compare baker’s yeast, P-450 monooxygenase, and chiral transition-metal catalysts (e.g., Ru-BINAP) for enantiomeric excess (ee) .
    • Solvent Effects : Test polar aprotic (DMF) vs. nonpolar (hexane) solvents to assess ee variability.
  • Data Reconciliation : Use chiral HPLC or Mosher ester analysis to quantify ee. Apply statistical tools (e.g., ANOVA) to identify significant variables .

Q. What strategies mitigate steric hindrance during nucleophilic additions to 4,4-Dimethyl-2-allylcyclohexanone?

Methodological Answer :

  • Grignard Reagent Design : Use less bulky nucleophiles (e.g., methylmagnesium bromide vs. tert-butylmagnesium chloride).
  • Lewis Acid Catalysis : Employ BF₃·OEt₂ to polarize the carbonyl group, enhancing electrophilicity.
  • Kinetic vs. Thermodynamic Control : Conduct reactions at low temperatures (−40°C) to favor less hindered transition states .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the thermal stability of 4,4-Dimethyl-2-allylcyclohexanone under reflux conditions?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically 200–250°C for cyclohexanones).
  • Reflux Stability Test : Reflux in toluene for 24 hours, then analyze via GC-MS for degradation products (e.g., allyl alcohol or dimerization byproducts).
  • Control Experiments : Compare stability with/without antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Q. What methodologies validate the purity of 4,4-Dimethyl-2-allylcyclohexanone in synthetic batches?

Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm).
  • Combined Techniques : Cross-validate purity via GC-MS (for volatile impurities) and ¹H NMR integration (for non-volatile contaminants).
  • Reference Standards : Compare retention times and spectra with commercially available or synthesized standards .

Contradiction Resolution in Literature

Q. How can researchers address discrepancies in reported catalytic efficiencies for 4,4-Dimethyl-2-allylcyclohexanone synthesis?

Methodological Answer :

  • Meta-Analysis : Compile data from multiple studies and normalize variables (e.g., catalyst loading, temperature).
  • Reproducibility Studies : Replicate key experiments under standardized conditions (e.g., 1 mol% PTSA in toluene at 110°C).
  • Error Source Identification : Quantify batch-to-batch variability in starting materials (e.g., acetal purity) using Karl Fischer titration .

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